molecular formula C11H10N2 B103558 3-(2-Pyridyl)aniline CAS No. 15889-32-4

3-(2-Pyridyl)aniline

Cat. No.: B103558
CAS No.: 15889-32-4
M. Wt: 170.21 g/mol
InChI Key: YLNMGMIEOWFPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

3-(2-Pyridyl)aniline is a compound that has been used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The primary target of this compound in this reaction is the palladium catalyst, which facilitates the coupling of the compound with other organic groups .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst through a process known as transmetalation . This is a formally nucleophilic process where the compound is transferred from boron to palladium . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for forming carbon-carbon bonds .

Biochemical Pathways

It is known that pyridine derivatives, such as this compound, can influence a drug’s molecular and physicochemical properties, as well as its intra- and intermolecular interactions . This can lead to improved pharmaceutical profiles, potentially affecting various biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 17021 . The compound is also considered to have high gastrointestinal absorption and is a CYP1A2 inhibitor . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed under specific conditions, such as a certain temperature and solvent, which can affect the reaction’s efficiency and the stability of the compound . Additionally, the compound’s action can be influenced by factors such as pH and the presence of other substances in the reaction mixture .

Future Directions

The future directions for the study and application of 3-(2-Pyridyl)aniline are vast. It is a compound of interest in many areas of chemistry, and ongoing research is focused on improving its synthesis, understanding its reactions, and exploring its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Pyridyl)aniline can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: N-oxides, quinone derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, sulfonated derivatives.

Comparison with Similar Compounds

  • 2-(3-Aminophenyl)pyridine
  • 3-(3-Pyridyl)aniline
  • 2-(2-Pyridyl)aniline

Comparison: 3-(2-Pyridyl)aniline is unique due to the specific positioning of the pyridine ring and aniline moiety, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMGMIEOWFPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332665
Record name 3-(2-Pyridyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15889-32-4
Record name 3-(2-Pyridyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15889-32-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Aminophenylboronic acid hemisulphate (5.58 g, 30 mmol), 2-bromopyridine (2.7 ml, 28 mmol), Pd(PPh3)2Cl2 (100 mg, 0.5 mol %), 2M K2CO3 (50 ml) were refluxed in 1,2-dimethoxyethane (50 ml) for 24 h under N2. The mixture was diluted with CH2Cl2 (100 ml) and washed with sat. NaHCO3 (50 ml). The organic layer was dried (Na2SO4) and the solvent was removed under reduced pressure. Flash-chromatography with CH2Cl2 as eluent gave 3-(2-pyridyl)aniline as a yellow oil, 1.0 g (21%). 3-(2-Pyridyl)aniline was transformed by Method B and Method G (using cyclohexanecarboxaldehyde). M.p. 213-216° C.
Name
3-Aminophenylboronic acid hemisulphate
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-nitrophenyl)pyridine (prepared as described in J. Chem. Soc. 1958 p. 1759) (12.7 g, 63.5 mmol) in abs. ethanol is added palladium catalyst (1.3 g 5% Pd on activated carbon) and the mixture is hydrogenated at ambient pressure until the hydrogen uptake has ceased. The mixture is filtered through celite and the filtrate is concentrated under reduced pressure. The residue is purified by column-chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (9:1) as the eluent to afford 2f (9.5 g, 88%) as a light brown oil.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
88%

Synthesis routes and methods III

Procedure details

2-Bromopyridine (2.00 mL), 3-aminophenylboronic acid (5.40 g) and palladium tetrakistriphenylphosphine (1.2512 g) were added to a mixture of 130 mL of dimethoxyethane and 32 mL of 2.0 M aqueous potassium carbonate under an atmosphere of dry N2. The reaction mixture was heated at 90° C. overnight. The reaction mixture was then cooled to room temperature and diluted with water (300 mL). The resulting precipitate was collected, washed with water and air-dried. The dried material was purified using silica gel chromatography to give 2.75 g of 3-(pyridin-2-yl)benzenamine.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
1.2512 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Pyridyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(2-Pyridyl)aniline
Reactant of Route 3
Reactant of Route 3
3-(2-Pyridyl)aniline
Reactant of Route 4
Reactant of Route 4
3-(2-Pyridyl)aniline
Reactant of Route 5
Reactant of Route 5
3-(2-Pyridyl)aniline
Reactant of Route 6
Reactant of Route 6
3-(2-Pyridyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.